Saikosaponin f

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Saikosaponin F exhibits significant anti-cancer properties across various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple mechanisms:

- Mechanisms of Action:

- Case Studies:

Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by regulating various signaling pathways:

- Mechanisms of Action:

- Case Studies:

Hepatoprotective Effects

Research suggests that this compound may protect against liver damage:

- Mechanisms of Action:

- Case Studies:

Comparative Overview of Saikosaponins

The following table summarizes the pharmacological activities of different saikosaponins, including this compound:

| Saikosaponin | Anti-Cancer | Anti-Inflammatory | Hepatoprotective | Mechanism |

|---|---|---|---|---|

| Saikosaponin A | Yes | Yes | Moderate | PI3K/Akt inhibition |

| Saikosaponin D | Yes | Yes | Yes | NF-κB suppression |

| This compound | Yes | Yes | Yes | ROS modulation |

| Saikosaponin C | Moderate | Yes | No | Wnt/β-catenin pathway |

Wirkmechanismus

Target of Action

Saikosaponins, including Saikosaponin f, are known to interact with several targets. For instance, they have been found to interact with proteins such as the human Interleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and the dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) . These proteins play crucial roles in various biological processes, including inflammation and immune response.

Mode of Action

This compound, like other saikosaponins, interacts with its targets to induce various changes. For instance, Saikosaponin A has been shown to exert anti-inflammatory effects by modulating cytokine and reactive oxygen species (ROS) production and lipid metabolism . Similarly, Saikosaponin D has been found to exert antitumor effects by inhibiting cell proliferation and inducing apoptosis and autophagy .

Biochemical Pathways

Saikosaponins affect various biochemical pathways. For example, Saikosaponin A has been shown to modulate cytokine production, ROS production, and lipid metabolism, all of which are key biochemical pathways involved in inflammation . On the other hand, Saikosaponin D has been found to inhibit cell proliferation and induce apoptosis and autophagy, which are crucial pathways in cancer biology .

Pharmacokinetics

The pharmacokinetics of saikosaponins, including this compound, present certain challenges. Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other saikosaponins. For instance, Saikosaponin A has been shown to exert anti-inflammatory effects by modulating cytokine and ROS production and lipid metabolism . Saikosaponin D, on the other hand, has been found to exert antitumor effects by inhibiting cell proliferation and inducing apoptosis and autophagy .

Action Environment

The action of this compound, like other saikosaponins, can be influenced by environmental factors. For instance, the production of saikosaponins in plants can be affected by various environmental factors, including light, temperature, and soil conditions . Moreover, the bioavailability and efficacy of saikosaponins can be influenced by factors such as the patient’s diet and gut microbiota .

Biochemische Analyse

Biochemical Properties

Saikosaponin F plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound interacts with proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), thereby modulating the expression of pro-inflammatory cytokines .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to and inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, this compound modulates the activity of transcription factors such as NF-κB, resulting in changes in gene expression . These interactions contribute to its anti-inflammatory and anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and modulation of immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and hepatoprotective activities . At high doses, this compound can cause toxic effects, including liver damage and gastrointestinal disturbances . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the biosynthesis of other triterpene saponins in Bupleurum species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and intestines, where it exerts its pharmacological effects . The distribution of this compound is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For example, the presence of this compound in the nucleus allows it to interact with transcription factors such as NF-κB, thereby modulating gene expression . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its activity and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin F involves several key steps:

Preparation of Aglycones: The aglycones of high oxidation state are prepared from oleanolic acid.

Regioselective Glycosylation: This step constructs the β-(1→3)-linked disaccharide fragment.

Gold (I)-Catalyzed Glycosylation: This step installs the glycans onto the aglycones.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the Bupleurum species using techniques such as preparative high-performance liquid chromatography .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can be performed on the ketone groups present in the compound.

Substitution: Substitution reactions can occur at various positions on the aglycone and glycoside moieties.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products: The major products formed from these reactions include modified saikosaponins with altered pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Saikosaponin F ist strukturell ähnlich anderen Saikosaponinen wie Saikosaponin A, Saikosaponin D und Saikosaponin Y . Es ist einzigartig in seinem spezifischen pharmakologischen Profil und seinen molekularen Zielstrukturen .

Ähnliche Verbindungen:

- Saikosaponin A

- Saikosaponin D

- Saikosaponin Y

- Prothis compound

- Prosaikosaponin G

- Saikogenin F

- Saikogenin G

This compound zeichnet sich durch seine einzigartige Kombination aus entzündungshemmenden, antitumoralen und leberschützenden Aktivitäten aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Saikosaponin F (SSF), a triterpenoid saponin derived from Bupleurum falcatum, is gaining attention for its diverse biological activities, particularly in cancer therapy, immunomodulation, and anti-inflammatory responses. This article synthesizes current research findings on SSF, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Saikosaponins

Saikosaponins are a group of natural compounds found in Bupleurum falcatum, which has been used in traditional Chinese medicine for over 2000 years. These compounds are primarily responsible for the herb's pharmacological effects, including anti-inflammatory, antitumor, and neuroprotective activities .

1. Anticancer Effects

Research indicates that SSF exhibits significant anticancer properties. In vitro studies have shown that SSF induces apoptosis in various cancer cell lines, including HCT 116 (colon cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values for SSF were reported to be higher than those of other saikosaponins, suggesting a variable potency across different cancer types. For instance:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Saikosaponin A | 2.83 | HCT 116 |

| Saikosaponin D | 4.26 | HCT 116 |

| Prosaikogenin F | 14.21 | HCT 116 |

| This compound | >500 | HCT 116 |

While SSF showed limited effectiveness at lower concentrations, it demonstrated cytotoxicity at significantly higher doses .

2. Anti-inflammatory Activity

SSF has been shown to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, SSF reduced the production of inflammatory mediators, indicating its potential as an anti-inflammatory agent .

3. Immunomodulatory Effects

In vivo studies have suggested that SSF can influence immune cell activity. It has been observed to inhibit T cell proliferation and induce apoptosis in activated T cells, which may have implications for treating autoimmune diseases .

The biological activities of SSF can be attributed to several mechanisms:

- Induction of Apoptosis : SSF activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Signaling Pathways : By suppressing NF-κB and MAPK pathways, SSF reduces inflammation and modulates immune responses.

- Regulation of Cytokine Production : SSF decreases levels of TNF-α and IL-6, key players in inflammatory processes .

Case Studies

Several studies have documented the effects of SSF on specific conditions:

- Cancer Treatment : In a study examining the effects of various saikosaponins on liver cancer cells, SSF was found to be less effective compared to other saikosaponins like A and D but still contributed to overall tumor suppression when used in combination therapies .

- Inflammatory Diseases : A clinical trial highlighted the use of SSF in managing chronic inflammatory conditions where it exhibited significant improvement in patient symptoms compared to placebo .

Eigenschaften

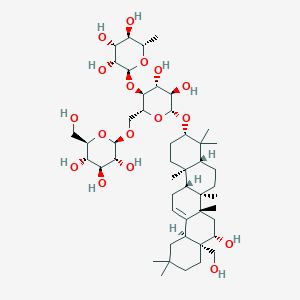

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9,22,24-42,49-59H,10-21H2,1-8H3/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXILFEBNQCRWAL-VERCZQKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.